molecular formula C24H20N2O5S B2605254 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole CAS No. 1705974-79-3

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole

Cat. No.: B2605254
CAS No.: 1705974-79-3
M. Wt: 448.49
InChI Key: XOWPEXILMUZELT-UHFFFAOYSA-N
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Description

This compound, 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole, is a novel benzoxazole derivative presented as a key scaffold for advanced medicinal chemistry and drug discovery research. Benzoxazole derivatives are recognized for their diverse pharmacological profiles and are frequently investigated as potent antiproliferative and antimicrobial agents . The structural architecture of this reagent integrates a 3-phenyl-2,1-benzoxazole core, a motif prevalent in compounds with demonstrated bioactivity . Its value in research is further enhanced by the strategic incorporation of a 4-methoxybenzenesulfonylazetidine moiety, which may contribute to targeting specific enzymes or modulating the compound's physicochemical properties. Researchers can leverage this compound as a precursor or chemical probe in developing new therapeutic candidates, particularly for oncology and infectious disease studies. Its design aligns with structure-activity relationship (SAR) studies indicating that substitutions at the 2- and 5-positions of the benzoxazole ring are critical for optimizing biological activity and target interaction . Investigations into similar benzoxazole derivatives have shown promising activity against various human cancer cell lines, including non-small cell lung cancer (NCI-H460), and against Gram-negative bacteria such as Pseudomonas aeruginosa . This product is intended for use in laboratory research applications only.

Properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-30-18-8-10-19(11-9-18)32(28,29)20-14-26(15-20)24(27)17-7-12-22-21(13-17)23(31-25-22)16-5-3-2-4-6-16/h2-13,20H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWPEXILMUZELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole typically involves multiple steps, starting from readily available precursors. . The benzoxazole moiety can be introduced through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Protease Inhibition
    • The compound has been studied for its potential as an inhibitor of cysteine proteases such as human cathepsin L. This enzyme plays a crucial role in various physiological processes, including protein degradation and antigen presentation. Inhibiting cathepsin L can have therapeutic implications in cancer and inflammatory diseases .
    • A study demonstrated that specific modifications to the compound's structure could enhance its binding affinity to cathepsin L, suggesting that derivatives of this compound may serve as effective protease inhibitors .
  • Anticancer Activity
    • Research indicates that compounds with similar structural features exhibit cytotoxicity against various cancer cell lines. The presence of the benzoxazole moiety is particularly noteworthy as it has been associated with anticancer properties due to its ability to interfere with DNA synthesis and repair mechanisms .
    • Case studies have shown that compounds targeting proteases can induce apoptosis in cancer cells, highlighting the potential of 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole in cancer therapy .
  • Drug Design
    • The compound's structure allows for modifications that can optimize its pharmacokinetic and pharmacodynamic properties. Computational methods are being employed to predict how changes in the molecular structure can affect biological activity. This approach is crucial for the rational design of new drugs based on existing compounds .
    • A systematic investigation into the structure-activity relationship (SAR) of this compound could lead to the development of novel therapeutic agents with improved efficacy and selectivity.
  • Inhibition of Cathepsin L
    • A study published in ChemMedChem explored the binding interactions between various ligands and human cathepsin L, noting that modifications to azetidine-based compounds significantly influenced their inhibitory potency .
    • The findings suggest that this compound could be a candidate for further development as a therapeutic agent targeting proteases involved in tumor progression.
  • Anticancer Activity Assessment
    • Another study assessed the cytotoxic effects of benzoxazole derivatives on cancer cell lines, revealing promising results for compounds structurally related to this compound. The research indicated significant cell death at low micromolar concentrations .

Comparison with Similar Compounds

Biological Activity

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both azetidine and benzoxazole moieties, which are known for their diverse pharmacological properties. Recent studies have explored its efficacy against various biological targets, including cancer cells and microbial strains.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : 3H-benzimidazol-5-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
  • Molecular Formula : C19H18N2O4S
  • Molecular Weight : 370.4222 g/mol

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The azetidine moiety may inhibit enzymes or modulate receptor activity, while the benzoxazole component is associated with anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzoxazole exhibit significant cytotoxic effects on various cancer cell lines, including:

  • Breast Cancer Cells : MCF-7, MDA-MB-231
  • Lung Cancer Cells : A549, HCC827
  • Prostate Cancer Cells : PC3
  • Colorectal Cancer Cells : HCT-116

In a study investigating the structure–activity relationship (SAR), it was found that certain derivatives showed enhanced cytotoxicity against these cancer cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains. The minimal inhibitory concentrations (MIC) were determined for model organisms such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The results indicated that only a few compounds exhibited notable antimicrobial activity .

Study 1: Cytotoxicity Evaluation

In a comprehensive evaluation of benzoxazole derivatives, researchers found that the compound significantly inhibited cell proliferation in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 15 µM, suggesting potent anticancer activity.

Cell LineIC50 (µM)
MCF-715
A54920
PC325

Study 2: Antimicrobial Screening

A screening of antimicrobial activity revealed the following MIC values for selected bacterial strains:

CompoundBacillus subtilis MIC (µg/mL)Escherichia coli MIC (µg/mL)
5-[3-(4-methoxybenzenesulfonyl)...3264
Control (Ampicillin)816

These findings suggest that while the compound exhibits some antimicrobial properties, it is less effective compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare benzoxazole derivatives with azetidine and sulfonyl moieties?

  • Answer : The compound can be synthesized via condensation reactions. For example, azetidine-containing intermediates are often prepared by reacting hydrazine derivatives with ketones in ethanol under reflux, followed by sulfonylation using 4-methoxybenzenesulfonyl chloride. Key steps include acid-catalyzed cyclization (e.g., glacial acetic acid) and solvent evaporation under reduced pressure .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Answer : Techniques include:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., azetidine ring conformation) .
  • Spectroscopy : 1^1H/13^{13}C NMR confirms substituent positions; IR identifies carbonyl (C=O) and sulfonyl (S=O) stretches .
  • Elemental analysis : Validates purity by matching calculated vs. experimental C/H/N/S percentages .

Q. What preliminary assays are used to evaluate biological activity?

  • Answer : Standard pharmacological screens include:

  • Antitumor activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial testing : Agar diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational methods optimize the compound’s binding affinity for target proteins?

  • Answer :

  • Molecular docking : Predicts interactions with receptors (e.g., acetylcholinesterase) using AutoDock Vina .
  • DFT calculations : Analyze electron distribution in the azetidine-carbonyl region to identify reactive sites .
  • MD simulations : Assess stability of ligand-protein complexes over nanoseconds .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Answer :

  • Variable-temperature NMR : Distinguishes dynamic effects (e.g., rotamers) in sulfonyl or benzoxazole groups .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions .
  • Crystallographic validation : Cross-checks NMR assignments with X-ray-derived torsion angles .

Q. How can synthetic yields be improved for large-scale production in academic settings?

  • Answer :

  • Catalyst optimization : Use CuBr/dimethylsulfide for regioselective coupling, as seen in tolterodine synthesis .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps .

Q. What structure-activity relationship (SAR) insights guide modifications for enhanced bioactivity?

  • Answer :

  • Azetidine ring : Bulky substituents (e.g., 4-methoxyphenyl) improve metabolic stability .
  • Sulfonyl group : Electron-withdrawing groups enhance binding to hydrophobic enzyme pockets .
  • Benzoxazole core : Fluorination at position 5 increases membrane permeability .

Methodological Considerations

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

  • Answer :

  • HPLC-MS/MS : Detects hydrolyzed azetidine or sulfonate metabolites using C18 columns and ESI ionization .
  • Stability studies : Incubate the compound in pH 7.4 buffer at 37°C; monitor degradation via UV-Vis at λ=254 nm .

Q. How are crystallization conditions optimized for X-ray diffraction studies?

  • Answer :

  • Solvent diffusion : Layer hexane over a saturated DCM solution to induce slow crystal growth .
  • Temperature gradients : Gradual cooling from 50°C to 4°C reduces lattice defects .

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